2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol
Description
This compound is a diaryl pyrimidine derivative featuring a pyrimidine core substituted with an amino group at position 2, a 3,4-dimethoxyphenyl group at position 5, and a phenol moiety at position 4 linked to a 4-chlorobenzyloxy group.
Properties
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4/c1-31-22-10-5-16(11-23(22)32-2)20-13-28-25(27)29-24(20)19-9-8-18(12-21(19)30)33-14-15-3-6-17(26)7-4-15/h3-13,30H,14H2,1-2H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIWSBRHNXGMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its synthesis, mechanism of action, and biological activity, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring and the introduction of various functional groups. A common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction , which is effective for forming carbon-carbon bonds under mild conditions. The final product is obtained through etherification processes that attach the chlorobenzyl group to the phenolic structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components, including the amino and phenolic groups, facilitate hydrogen bonding and other interactions that can modulate the activity of target molecules. This modulation can influence various biological pathways, potentially leading to therapeutic effects against cancer cells.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example, a related pyrimidine derivative demonstrated a mean growth inhibition (GI%) of 43.9% across various cancer cell lines, indicating strong potential as an anticancer agent .
Case Studies
- Cell Line Studies : In vitro studies evaluating the cytotoxicity of pyrimidine derivatives have shown promising results against multiple cancer cell lines. For instance, one study reported an IC50 value of 27.6 μM for a similar compound against the MDA-MB-231 breast cancer cell line, suggesting potent cytotoxic activity .
- Mechanistic Insights : Molecular docking studies have revealed that these compounds can adopt binding modes similar to established inhibitors, targeting key proteins involved in cancer progression .
Table 1: Summary of Biological Activities
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 27.6 | Inhibition of cell proliferation |
| Compound B | A549 (Lung Cancer) | 35.0 | Induction of apoptosis |
| Compound C | HeLa (Cervical Cancer) | 22.1 | Inhibition of specific kinases |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Pyrimidine | Multi-step organic synthesis | Boron reagents, Palladium catalyst |
| Etherification | Suzuki–Miyaura coupling | Chlorobenzyl halide |
| Final Purification | Chromatography or recrystallization | Solvent mixtures |
Scientific Research Applications
Structural Characteristics
This compound features a complex structure with a pyrimidine core substituted with an amino group and a dimethoxyphenyl moiety, along with a chlorobenzyl ether. Its structural diversity allows for various interactions with biological targets, which is crucial for its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, potentially modulating their activity. Key areas of interest include:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
- Receptor Binding : It may bind to specific receptors, influencing downstream signaling pathways.
Anticancer Activity
Research indicates that derivatives of pyrimidines often exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that similar pyrimidine compounds showed selective cytotoxic effects against human prostate cancer (HTB-81) and mouse melanoma (B16) cells. The EC50 values for these compounds suggest strong potential for therapeutic applications in oncology.
| Compound | Cell Line | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4-amino-5-oxo-pyrido[2,3-d]pyrimidine | HTB-81 | 0.73 | 28 |
| 4-amino-5-oxo-pyrido[2,3-d]pyrimidine | B16 | 0.06 - 0.08 | - |
These results highlight the potential of pyrimidine derivatives in targeting cancer cells selectively while sparing normal cells.
In Vivo Studies
Preliminary investigations into related pyrimidine derivatives have shown promise in animal models for inhibiting tumor growth and metastasis. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound, paving the way for future clinical applications.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrimidine derivatives similar to our target compound:
- Study on Thieno[2,3-d]pyrimidines : Research involving thieno[2,3-d]pyrimidine derivatives reported significant cytotoxicity against MDA-MB-231 breast cancer cells, suggesting that similar structural motifs may yield comparable biological effects.
- Multicomponent Reactions : The use of multicomponent reactions (MCRs) has been explored for synthesizing various biologically active compounds, including those related to our target compound. These methods allow for efficient synthesis and modification of complex structures.
Comparison with Similar Compounds
Comparative Data Table
Q & A
Q. What are the key considerations for synthesizing 2-(2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis optimization requires careful selection of coupling reagents and protecting groups. For pyrimidine derivatives, nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling may be employed, as seen in analogous syntheses of 2-amino-pyrimidine scaffolds . Monitor reaction progress via TLC or HPLC, and optimize temperature (e.g., 60–100°C) and solvent polarity (e.g., DMF or THF) to enhance yields. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended, followed by recrystallization to achieve >95% purity.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine multiple techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy groups at 3,4-positions on the phenyl ring, chlorobenzyloxy linkage) .
- HRMS : Verify molecular weight (e.g., expected [M+H]+ ion for C25H23ClN3O4).
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for related pyrimidine derivatives .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Perform solubility screening in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy. For stability , conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect hydrolytic or oxidative byproducts (e.g., cleavage of the chlorobenzyloxy group) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response standardization : Ensure consistent molar concentrations and assay endpoints (e.g., IC50 vs. EC50).
- Structural analogs comparison : Compare activity with derivatives like 4-amino-2-(3,4-dimethoxyphenyl)-7-methoxychromeno-pyrimidin-5-one to identify critical substituents (e.g., chlorobenzyloxy vs. methoxy groups).
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies in receptor binding or enzyme inhibition data .
Q. How can computational modeling enhance the understanding of this compound’s pharmacophore and target interactions?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases or GPCRs). Compare with pyrimidine-based drugs like gefitinib for shared interaction motifs.
- QSAR studies : Correlate substituent electronegativity (e.g., Cl in 4-chlorobenzyl) with bioactivity using descriptors like logP and polar surface area .
Q. What experimental designs are suitable for evaluating environmental or metabolic degradation pathways?
- Methodological Answer :
- Environmental fate : Use LC-MS/MS to track degradation products in simulated soil/water systems (OECD Guideline 307). Focus on cleavage of labile bonds (e.g., ether linkages in chlorobenzyloxy groups) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF. Identify phase I/II modifications (e.g., hydroxylation of the dimethoxyphenyl ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
